molecular formula C10H9NO2 B1357756 Methyl 3-(4-aminophenyl)prop-2-ynoate

Methyl 3-(4-aminophenyl)prop-2-ynoate

Cat. No.: B1357756
M. Wt: 175.18 g/mol
InChI Key: XVXXKFACRSVRAI-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)prop-2-ynoate is a propiolic acid ester featuring a para-aminophenyl substituent. These analogs are synthesized via Sonogashira coupling or related methods, often serving as intermediates in pharmaceuticals, agrochemicals, or materials science . This article compares the physicochemical properties, synthesis, and applications of these analogs to infer the behavior of the amino-substituted derivative.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 3-(4-aminophenyl)prop-2-ynoate

InChI

InChI=1S/C10H9NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,11H2,1H3

InChI Key

XVXXKFACRSVRAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Spectroscopic Properties

NMR data reveal substituent-dependent trends:

  • Methyl 3-(4-cyanophenyl)prop-2-ynoate: Aromatic protons resonate as a singlet at δ 7.68 ppm due to symmetry, while the methoxy group appears at δ 3.87 ppm .
  • Methyl 3-(o-tolyl)prop-2-ynoate: The ortho-methyl group splits aromatic signals into a doublet (δ 7.55 ppm) and multiplet (δ 7.15–7.40 ppm), with the methyl group at δ 2.50 ppm .
  • Methyl 3-(4-fluorophenyl)prop-2-ynoate (CAS 42122-44-1): Fluorine’s electronegativity likely deshields aromatic protons, though specific shifts are unreported .

The amino group in Methyl 3-(4-aminophenyl)prop-2-ynoate would likely cause downfield shifts in aromatic protons (δ ~6.5–7.5 ppm) and exhibit NH₂ signals in the δ 4–5 ppm range, depending on solvent and hydrogen bonding.

Physicochemical and Commercial Properties

Compound (Substituent) Molecular Formula Yield (%) Purity (%) Price (Per Gram) Applications Reference
Methyl 3-(4-cyanophenyl)... C₁₁H₇NO₂ 75 Organic synthesis intermediate
Methyl 3-(4-fluorophenyl)... C₁₀H₇FO₂ 97–99 €112–329 Drug impurity reference standard
Methyl 3-(o-tolyl)... C₁₁H₁₀O₂ 89 High-yield model compound
  • Commercial Availability: Fluorinated and chlorinated derivatives are widely marketed (e.g., 4-fluoro: €112/g), while cyano and acetyl analogs are niche products .
  • Stability: Electron-withdrawing substituents (CN, F) enhance ester stability, whereas amino groups may increase susceptibility to hydrolysis or oxidation without proper stabilization .

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